

# A Technical Guide to 3-Bromo-4-nitroaniline: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: 3-Bromo-4-nitroaniline

Cat. No.: B1279795

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## Abstract

**3-Bromo-4-nitroaniline** is a versatile aromatic compound of significant interest in organic synthesis. Characterized by its unique arrangement of amino, nitro, and bromo functional groups, it serves as a critical intermediate in the production of a wide array of specialized chemicals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key safety information. A detailed experimental protocol for its synthesis via the bromination of 4-nitroaniline is presented, alongside expected spectroscopic characteristics. Its utility as a precursor in the manufacturing of azo dyes and various pharmaceutical agents underscores its importance in industrial and research settings.

## Chemical Identity and Structure

**3-Bromo-4-nitroaniline**, also known as 4-amino-2-bromonitrobenzene, is a substituted aniline. The molecule consists of a benzene ring functionalized with an amino group (-NH<sub>2</sub>), a nitro group (-NO<sub>2</sub>), and a bromine atom (-Br). The amino and nitro groups are positioned para to each other, while the bromine is located meta to the amino group and ortho to the nitro group. This substitution pattern dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for **3-Bromo-4-nitroaniline**

Identifier	Value
IUPAC Name	3-bromo-4-nitroaniline <a href="#">[1]</a>
Synonyms	3-Bromo-4-nitrobenzenamine, 4-Amino-2-bromonitrobenzene, 4-Nitro-3-bromoaniline <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	40787-96-0 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	217.02 g/mol <a href="#">[3]</a> <a href="#">[4]</a>
Canonical SMILES	C1=CC(=C(C=C1N)Br)--INVALID-LINK--[O-] <a href="#">[1]</a> <a href="#">[2]</a>
InChI	InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 <a href="#">[1]</a>
InChIKey	RLAIFIDRVAAEBW-UHFFFAOYSA-N <a href="#">[1]</a>

## Physicochemical and Spectroscopic Properties

The compound typically appears as a yellow solid powder.[\[3\]](#) Its physicochemical properties are summarized below. It is important to note that the reported melting point varies across different sources, which may be attributable to different polymorphic forms or measurement conditions.

Table 2: Physicochemical Properties of **3-Bromo-4-nitroaniline**

Property	Value	Source(s)
Melting Point	168-177 °C	[3]
125-128 °C	[1]	
259 °C	[2]	
Boiling Point	339.32 °C at 760 mmHg	[1][2]
Density	1.812 g/cm <sup>3</sup>	[1][2]
pKa (Predicted)	-0.07 ± 0.10	[1][2]
LogP	2.39	[1]
Polar Surface Area	71.84 Å <sup>2</sup>	[1]
Storage Temperature	0-8 °C, protect from light	[2][3]

## Spectroscopic Profile

Detailed spectral data is available in various chemical databases. The expected characteristics are outlined below.

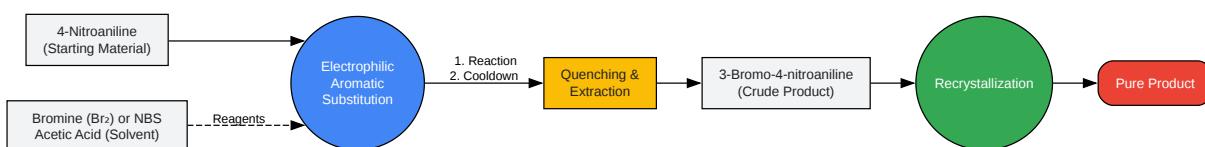
Table 3: Expected Spectroscopic Data for **3-Bromo-4-nitroaniline**

Spectrum	Expected Characteristics
FT-IR (cm <sup>-1</sup> )	~3400-3200 (N-H stretching), ~1550-1490 (N=O asymmetric stretching), ~1350-1300 (N=O symmetric stretching), ~1300-1200 (C-N stretching), ~600-500 (C-Br stretching).
<sup>1</sup> H NMR	Three distinct signals in the aromatic region (~6.5-8.5 ppm). Protons will exhibit doublet and doublet of doublets splitting patterns due to ortho and meta coupling. A broad singlet for the -NH <sub>2</sub> protons.
<sup>13</sup> C NMR	Six distinct signals for the aromatic carbons. Carbons attached to the nitro group and bromine will be significantly deshielded.

## Synthesis and Experimental Protocol

**3-Bromo-4-nitroaniline** is commonly synthesized via the electrophilic bromination of 4-nitroaniline. The amino group of the starting material is a strong activator and directs ortho/para, while the nitro group is a deactivator and meta-director. Bromination occurs at the position ortho to the activating amino group.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **3-Bromo-4-nitroaniline**.

# Detailed Experimental Protocol: Bromination of 4-Nitroaniline

This protocol is a representative method based on standard organic chemistry procedures for electrophilic aromatic bromination.[\[5\]](#)[\[6\]](#)

## Materials and Equipment:

- 4-nitroaniline
- Glacial acetic acid
- Bromine (Br<sub>2</sub>) or N-Bromosuccinimide (NBS)
- Sodium thiosulfate solution (10% w/v)
- Sodium bicarbonate solution (saturated)
- Ethanol
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Ice bath
- Heating mantle
- Büchner funnel and filtration apparatus
- Standard laboratory glassware

## Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of glacial acetic acid with gentle warming and stirring until a clear solution is obtained. Cool the solution to room temperature.

- **Bromination:** Place the flask in an ice bath. In a dropping funnel, prepare a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred 4-nitroaniline solution over a period of 30-45 minutes, ensuring the temperature is maintained below 20°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup (Quenching):** Carefully pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.
- **Neutralization:** Decolorize the excess bromine by adding 10% sodium thiosulfate solution dropwise until the orange color disappears. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- **Isolation:** Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.
- **Purification:** Recrystallize the crude product from ethanol to yield pure **3-Bromo-4-nitroaniline** as a yellow crystalline solid. Dry the product in a vacuum oven.

## Applications in Research and Industry

**3-Bromo-4-nitroaniline** is a valuable building block due to the differential reactivity of its functional groups. The amino group can be diazotized for Sandmeyer reactions, the nitro group can be reduced to an amine, and the aryl bromide can participate in cross-coupling reactions.

- **Dye Manufacturing:** It is a key intermediate in the synthesis of azo dyes, which are widely used as colorants in the textile and food industries.[7]
- **Pharmaceutical Development:** The scaffold is utilized in the synthesis of various pharmaceutical agents, including compounds with potential antibacterial and antifungal properties.[7]
- **Organic Synthesis:** Researchers use it as a starting material to create more complex molecules, leveraging its functional groups for multi-step synthetic pathways.[7]

- Material Science: It finds use in the development of specialized polymers and coatings, where it can enhance properties like thermal stability and durability.

## Safety and Handling

**3-Bromo-4-nitroaniline** is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

Table 4: GHS Hazard Information

Hazard Class	Statement
Acute Toxicity, Oral	Harmful if swallowed.[5]
Acute Toxicity, Dermal	Harmful in contact with skin.[5]
Acute Toxicity, Inhalation	Harmful if inhaled.[5]
Skin Corrosion/Irritation	Causes skin irritation.[5]
Eye Damage/Irritation	Causes serious eye irritation.[5]

Recommended Personal Protective Equipment (PPE):

- Wear protective gloves, protective clothing, and safety glasses with side shields or chemical goggles.[5]
- If dust is generated, use a NIOSH-approved respirator.

Handling and Storage:

- Avoid all personal contact, including inhalation of dust.[5]
- Keep containers securely sealed when not in use.
- Store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials.[2]
- Always wash hands thoroughly with soap and water after handling.[5]

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